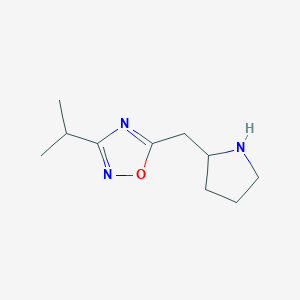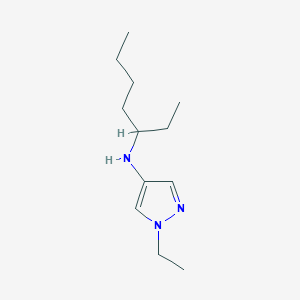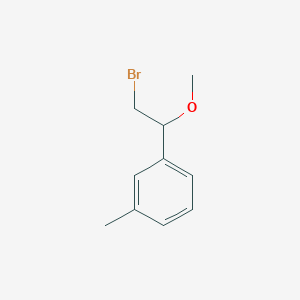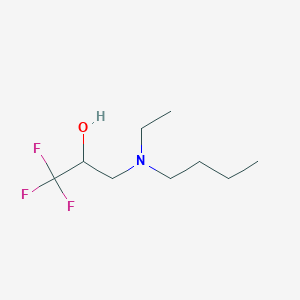![molecular formula C28H21F2N5O4 B13320194 N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a pyrrolopyridine core, fluorophenyl groups, and a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of fluorophenyl groups via nucleophilic substitution or coupling reactions.
- Construction of the tetrahydropyrimidine ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrolopyridine core or other functional groups.
Reduction: Reduction of carbonyl groups in the tetrahydropyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions such as palladium complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways involved in disease.
Industry
Industrial applications might include its use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to proteins, enzymes, or receptors, influencing their activity and downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrrolopyridine derivatives or fluorophenyl-substituted molecules. Examples could be:
- N-(4-(Pyridin-4-yl)oxyphenyl)-1-(cyclopropylmethyl)-3-(phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-(Pyrrolo[2,3-b]pyridin-4-yl)oxyphenyl)-1-(methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C28H21F2N5O4 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H21F2N5O4/c29-17-3-6-19(7-4-17)35-27(37)21(15-34(28(35)38)14-16-1-2-16)26(36)33-18-5-8-24(22(30)13-18)39-23-10-12-32-25-20(23)9-11-31-25/h3-13,15-16H,1-2,14H2,(H,31,32)(H,33,36) |
Clave InChI |
ATIPQJFQNLXIJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)OC5=C6C=CNC6=NC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)






![6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
